Risedronate Demonstrates Superior Gastric Safety Profile Compared to Alendronate and Minodronate in Preclinical Models
In a preclinical comparative study evaluating gastric mucosal damage, risedronate required a significantly higher dose to induce antral ulcers than both alendronate and minodronate. Furthermore, unlike alendronate and minodronate, risedronate did not impair the healing of pre-existing gastric ulcers. [1]
| Evidence Dimension | Minimum Ulcerogenic Dose |
|---|---|
| Target Compound Data | >300 mg/kg (Risedronate) |
| Comparator Or Baseline | >100 mg/kg (Alendronate); >10 mg/kg (Minodronate) |
| Quantified Difference | Risedronate's ulcerogenic dose is at least 3-fold higher than alendronate and 30-fold higher than minodronate. |
| Conditions | Male Sprague-Dawley rats, single oral administration to fasted animals, ulcers assessed 3 days post-refeeding. |
Why This Matters
This superior gastric safety profile suggests risedronate is a preferred option for patients with a history of or predisposition to upper gastrointestinal intolerance, a common reason for bisphosphonate discontinuation.
- [1] Amagase K, et al. Gastric ulcerogenic and healing impairment effects of risedronate, a nitrogen-containing bisphosphonate in rats. Comparison with alendronate and minodronate. J Physiol Pharmacol. 2011;62(6):609-618. View Source
